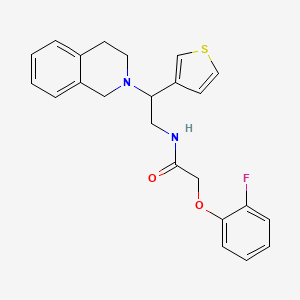

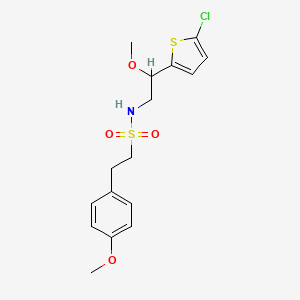

![molecular formula C21H23N3O4S B2695906 (3,4-Dimethoxyphenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897477-45-1](/img/structure/B2695906.png)

(3,4-Dimethoxyphenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(3,4-Dimethoxyphenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, and multiple methoxy groups . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of this compound involves the Michael addition of N-heterocycles to chalcones, a process that can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This methodology has been applied to the preparation of the compound with moderate yield, due to the retro-Michael reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, a piperazine ring, and multiple methoxy groups . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Michael addition of N-heterocycles to chalcones and the retro-Michael reaction . Both of these reactions have good green metrics, indicating that they are environmentally friendly .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Research has focused on the synthesis of compounds with a similar structural framework, targeting antimicrobial activities. For instance, the study on the synthesis of new pyridine derivatives utilizing 2-amino substituted benzothiazoles and other components reported variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This indicates a potential for designing novel antimicrobial agents based on structural analogs of the compound .

Anti-Inflammatory and Analgesic Agents

Another area of application is in the development of anti-inflammatory and analgesic agents. A study synthesized novel derivatives from visnaginone and khellinone, leading to compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings suggest the potential for derivatives of the compound to serve as templates for developing new therapeutics in this domain.

Anticancer Potential

The compound and its derivatives have also been explored for anticancer potential. A derivative was designed based on a parent compound showing selective cytotoxicity against a tumorigenic cell line, expected to have longer-lasting effects in the human body as an anticancer agent (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004). This suggests that modifications of the core structure could enhance biological stability and efficacy in cancer treatment.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with a benzothiazole ring structure have been reported to inhibit cox-1 and cox-2 enzymes . These enzymes play a crucial role in inflammation and pain signaling in the body .

Mode of Action

Compounds with similar structures have been shown to inhibit cox-1 and cox-2 enzymes . This inhibition could potentially lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

By inhibiting cox-1 and cox-2 enzymes, it could potentially affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This could result in downstream effects such as reduced inflammation and pain.

Result of Action

Based on the potential inhibition of cox-1 and cox-2 enzymes, it could potentially lead to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain .

Eigenschaften

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-26-15-8-7-14(13-17(15)28-3)20(25)23-9-11-24(12-10-23)21-22-19-16(27-2)5-4-6-18(19)29-21/h4-8,13H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKGUDCVZDWWSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

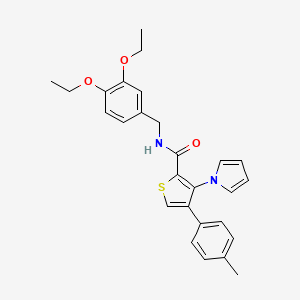

![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)

![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)

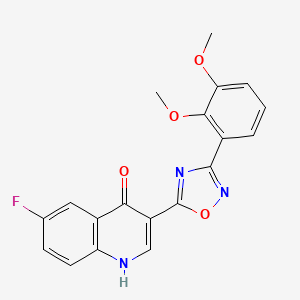

![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one](/img/structure/B2695831.png)

![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2695838.png)

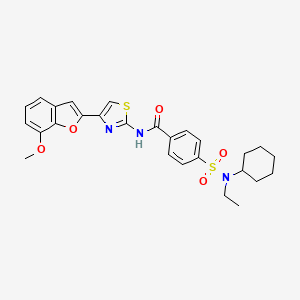

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2695840.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2695842.png)